![molecular formula C20H17NO2 B5539939 2,2-Diphenylethyl pyridine-3-carboxylate](/img/structure/B5539939.png)
2,2-Diphenylethyl pyridine-3-carboxylate
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Overview
Description
2,2-Diphenylethyl pyridine-3-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a carboxylate group at the third position and a 2,2-diphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylethyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with 2,2-diphenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylethyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Diphenylethyl pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Diphenylethyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also participate in binding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylethyl benzoate: Similar in structure but with a benzoate group instead of a pyridine-3-carboxylate group.
2,2-Diphenylethyl acetate: Contains an acetate group, making it less complex than the pyridine derivative.
2,2-Diphenylethyl propionate: Another ester with a propionate group, differing in the length of the carbon chain.
Uniqueness
2,2-Diphenylethyl pyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-diphenylethyl pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(18-12-7-13-21-14-18)23-15-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,19H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQZPIBDZWPGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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